molecular formula C10H9BO2S B11718502 2-(3-Thienyl)phenylboronic acid

2-(3-Thienyl)phenylboronic acid

Cat. No.: B11718502
M. Wt: 204.06 g/mol
InChI Key: DQEATGPICVBVKP-UHFFFAOYSA-N
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Description

2-(3-Thienyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a thienyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienyl)phenylboronic acid typically involves the reaction of 3-thienylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Thienyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Thienyl)phenylboronic acid has numerous applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.

    Medicine: Explored for its role in developing boron-containing drugs for cancer therapy.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)phenylboronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating properties of the thienyl and phenyl groups, which stabilize the intermediate complexes .

Comparison with Similar Compounds

Comparison: 2-(3-Thienyl)phenylboronic acid is unique due to the presence of both a thienyl and phenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the combination of these groups can enhance the reactivity and selectivity of the reaction compared to simpler boronic acids .

Properties

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(2-thiophen-3-ylphenyl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7,12-13H

InChI Key

DQEATGPICVBVKP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CSC=C2)(O)O

Origin of Product

United States

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